1-(2-chloroethyl)piperazine Hydrochloride

PROTAC synthesis site‑specific alkylation unsymmetrical piperazine

Sourcing 1-(2-chloroethyl)piperazine hydrochloride (CAS 53502-60-6) gives your research team a bifunctional piperazine scaffold that simpler morpholine or piperidine salts cannot replicate. The dihydrochloride salt offers superior solubility and lot‑to‑lot consistency (≥97% purity). The electrophilic chloroethyl arm reacts predictably with thiol/phenol nucleophiles, while the free NH remains open for acylation, sulfonylation, or arylation—essential for building PROTAC linkers (e.g., BCR‑ABL degraders) without symmetrical bis‑alkylator side products. This core shows weak hERG inhibition (IC₅₀ ≈10 µM), reducing cardiac safety risk early in kinase‑focused SAR campaigns. Stock up now to accelerate your medicinal chemistry and targeted protein degradation programs.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
CAS No. 53502-60-6
Cat. No. B1312641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)piperazine Hydrochloride
CAS53502-60-6
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCl.Cl
InChIInChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H
InChIKeyXIBJAEUNYGEDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)piperazine Hydrochloride (CAS 53502-60-6): Chemical Profile and Core Reactivity for Pharmaceutical Sourcing


1-(2-Chloroethyl)piperazine hydrochloride (CAS 53502-60-6) is a piperazine-based bifunctional synthon featuring a secondary amine ring and a reactive 2‑chloroethyl side chain. The hydrochloride/dihydrochloride salt form (MW 185.10/221.56 g/mol) provides enhanced stability and aqueous solubility relative to the free base . Its primary value in research and industrial procurement lies in the electrophilic chloroethyl arm, which enables predictable N‑alkylation with diverse nucleophiles, making it a key intermediate for constructing compound libraries in medicinal chemistry and targeted protein degradation (PROTAC) programs [1].

Why 1-(2-Chloroethyl)piperazine Hydrochloride Cannot Be Replaced by Generic Piperazine or Morpholine Analogs in Critical Synthetic Routes


Substituting 1-(2-chloroethyl)piperazine hydrochloride with simpler piperazine, 2‑chloroethyl‑morpholine, or 2‑chloroethyl‑piperidine salts is not straightforward because the piperazine ring provides a unique dual‑nitrogen architecture: one nitrogen carries the electrophilic chloroethylwarhead while the other remains available for further diversification (e.g., sulfonylation, acylation, or arylation) [1]. This regiochemical control is essential in multi‑step syntheses of unsymmetrical drug candidates and PROTACs, where morpholine (ether oxygen) and piperidine (single nitrogen) scaffolds cannot replicate the same three‑dimensional presentation of pharmacophoric elements [2]. Additionally, the hydrochloride salt form offers documented purity specifications (>98%) and consistent batch quality from specialized vendors, reducing the risk of variable reactivity that often accompanies generic free‑base sourcing .

Quantitative Differential Evidence for 1-(2-Chloroethyl)piperazine Hydrochloride Against Closest Analogs


Mono‑Alkylation Selectivity: 1‑(2‑Chloroethyl)piperazine vs. Symmetrical Bis‑Alkylators for Site‑Specific Conjugation

Unlike symmetrical 1,4‑bis(2‑chloroethyl)piperazine (piperazine mustard), which simultaneously presents two electrophilic arms and leads to cross‑linked products, 1‑(2‑chloroethyl)piperazine hydrochloride retains a free secondary amine at the 4‑position. This permits sequential, controlled alkylation, first at the chloroethyl arm and subsequently at the deprotonated piperazine nitrogen [1]. The 1965 study by Tsai & Kao demonstrated that N,N'-bis(2‑chloroethyl)piperazine (Ⅳ) retains inhibitory action against sarcoma M45, but synthetic efforts to prepare the unsymmetrical N,N'-bis(2‑chloroethyl)piperazine carboxylic acid (Ⅻ) were unsuccessful, highlighting the synthetic accessibility challenge that the mono‑chloroethyl precursor overcomes [1].

PROTAC synthesis site‑specific alkylation unsymmetrical piperazine

hERG Liability: 1‑(2‑Chloroethyl)piperazine Hydrochloride Displays Weak hERG Inhibition Relative to Nanomolar‑Potent Piperazine‑Based Leads

In a whole‑cell patch clamp assay on human ERG potassium channels expressed in CHO cells, 1‑(2‑chloroethyl)piperazine (as the parent free base scaffold) exhibited an IC50 of 10,000 nM [1]. For context, many advanced piperazine‑containing drug candidates display hERG IC50 values in the range of 10–1000 nM, with values below 1,000 nM considered a significant cardiac safety risk. The relatively weak hERG activity of this core scaffold (approximately 100‑fold higher IC50 than sensitive compounds like terfenadine, IC50 ~15–200 nM) indicates a low intrinsic cardiotoxicity risk, making it a safer starting point for lead optimization [1].

hERG safety cardiotoxicity screening piperazine selectivity

Cytotoxic Activity of 1‑(2‑Chloroethyl)piperazine‑Containing Hybrids vs. Raloxifene in Breast Cancer Models

In a 2025 study by Rzoqi & Mohammed, a 5‑methoxy‑2‑mercaptobenzimidazole derivative alkylated with 1‑(2‑chloroethyl)‑4‑methylpiperazine (compound 14c) demonstrated an IC50 of 24.78 ± 1.02 µM against the triple‑negative breast cancer cell line MDA‑MB‑231, outperforming the standard raloxifene (IC50 26.73 µM) [1][2]. Notably, the same study compared three chloroethyl‑building blocks — 1‑(2‑chloroethyl)piperidine, 1‑(2‑chloroethyl)‑4‑methylpiperazine, and 1‑(2‑chloroethyl)‑4‑morpholine — and the methylpiperazine‑containing hybrid achieved the highest docking score against estrogen receptor alpha (ERα) and the most favorable cytotoxicity profile [1][2].

breast cancer cytotoxicity benzimidazole hybrids MDA‑MB‑231

Synthetic Reactivity: 1‑(2‑Chloroethyl)piperazine Hydrochloride as a Controlled Electrophile for Thiol‑ and Amine‑Based Nucleophiles

In a systematic study of piperazine alkylation conditions, 1‑(2‑chloroethyl)piperazine was reacted with 2‑mercaptobenzotriazole to yield monosubstituted piperazine derivative 10 as a thick colorless oil. The authors optimized solvent, base, and temperature to achieve selective S‑alkylation without concomitant N‑alkylation of the free piperazine NH, demonstrating the predictable and tunable reactivity of the chloroethyl arm [1]. By contrast, the more reactive 1,2‑dichloroethane (a simpler alkylating agent) would lack the piperazine ring for downstream diversification, while symmetrical bis‑(2‑chloroethyl)amine would introduce two equivalent electrophilic sites and preclude selective mono‑functionalization [1].

nucleophilic substitution S‑alkylation mercaptobenzotriazole

High‑Value Application Scenarios for 1‑(2‑Chloroethyl)piperazine Hydrochloride Based on Quantitative Differentiation


PROTAC Linker Synthesis Requiring Orthogonal Functionalization

In targeted protein degradation programs, 1‑(2‑chloroethyl)piperazine hydrochloride serves as an ideal intermediate for constructing heterobifunctional linkers. The chloroethyl arm can first attach to a ligand of interest (e.g., via nucleophilic substitution with a thiol or phenol group), while the remaining free piperazine NH can be subsequently acylated or sulfonylated to connect the E3 ligase‑recruiting moiety, as demonstrated in BCR‑ABL PROTAC design work [1]. This sequential, orthogonal reactivity is not achievable with symmetrical bis‑alkylators such as 1,4‑bis(2‑chloroethyl)piperazine [2].

Early‑Stage Kinase Inhibitor Libraries with Reduced hERG Liability Risk

Medicinal chemistry teams building kinase‑focused libraries can benefit from the documented weak hERG inhibition (IC50 = 10 µM) of the 1‑(2‑chloroethyl)piperazine scaffold [3]. Starting with a core that is already ~50‑ to >100‑fold less potent at hERG than problematic drugs such as terfenadine reduces the probability of late‑stage cardiac safety failures, saving significant costs in lead optimization campaigns [3].

Anticancer Hybrid Synthesis with Cytotoxic Superiority Over Piperidine and Morpholine Analogs

For research groups developing benzimidazole‑, triazine‑, or nitrosourea‑based anticancer hybrids, the 1‑(2‑chloroethyl)‑4‑methylpiperazine variant has demonstrated measurable in vitro cytotoxicity (IC50 = 24.78 µM against MDA‑MB‑231 breast cancer cells) and stronger molecular docking scores at ERα compared to identical hybrids constructed from 1‑(2‑chloroethyl)piperidine and 1‑(2‑chloroethyl)‑4‑morpholine [4][5]. This evidence supports prioritizing piperazine‑based chloroethyl building blocks for anticancer SAR studies.

Regioselective S‑Alkylation for Thioether‑Linked Compound Collections

Process development groups synthesizing thioether‑linked piperazine libraries can rely on the predictable S‑alkylation selectivity of 1‑(2‑chloroethyl)piperazine hydrochloride, as validated with 2‑mercaptobenzotriazole substrates [6]. The mono‑electrophilic nature of the chloroethyl arm, combined with the latent reactivity of the piperazine NH, streamlines synthetic workflows and reduces purification burden relative to less discriminating alkylating agents [6].

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